Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP)-based derivative featuring a tosyloxymethyl substituent. BCP scaffolds are highly valued in medicinal chemistry for their strain-release properties, which enhance reactivity and mimic phenyl rings in bioactive molecules. The tosyloxy group (–OTs) serves as a leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfonyloxymethyl]bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5S/c1-11-3-5-12(6-4-11)21(17,18)20-10-14-7-15(8-14,9-14)13(16)19-2/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNWRGIXJLIECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylic Acid Methyl Ester
The synthesis of 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is achieved through borane-mediated reduction of bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylic acid methyl ester. In a representative procedure:
-
Reagents : Borane-tetrahydrofuran (BH₃·THF, 1.2 equiv)
-
Conditions : Tetrahydrofuran (THF) solvent, 0°C to room temperature (RT), 12-hour reaction time.
The reaction proceeds via nucleophilic attack of borane on the carbonyl group, followed by protonolysis to yield the primary alcohol. The rigid bicyclopentane framework ensures minimal steric hindrance, enabling high conversion rates.
Tosylation of the Hydroxymethyl Intermediate
The alcohol intermediate is subsequently treated with tosyl chloride (TsCl) to install the tosyloxy group. Key parameters include:
-
Reagents : Tosyl chloride (1.5 equiv), pyridine (base, 2.0 equiv)
-
Conditions : Dichloromethane (DCM) solvent, RT, 6-hour reaction time.
-
Yield : 85–90% (theorized based on analogous bromination yields in).
Pyridine neutralizes HCl generated during the reaction, preventing acid-catalyzed decomposition of the bicyclopentane core. The tosyloxy group’s electron-withdrawing nature enhances the intermediate’s stability, facilitating subsequent nucleophilic substitutions.
Alternative Routes and Methodological Variations
Direct Functionalization of Bicyclo[1.1.1]pentane Scaffolds
Recent advances exploit the strain inherent to the bicyclo[1.1.1]pentane system to enable direct C–H functionalization. While not yet applied to this specific compound, methodologies involving photoredox catalysis or transition-metal-mediated reactions could theoretically bypass multi-step sequences. For example, nickel-catalyzed cross-coupling might allow direct introduction of the tosyloxymethyl group, though such approaches remain speculative without experimental validation.
Solvent and Base Optimization
The choice of solvent and base significantly impacts tosylation efficiency. Comparative studies from analogous systems reveal:
| Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 6 | 85 |
| Triethylamine | THF | 4 | 78 |
| DMAP | Acetonitrile | 3 | 82 |
Dimethylaminopyridine (DMAP) accelerates the reaction via nucleophilic catalysis but may complicate purification due to byproduct formation.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, safety, and environmental impact. The patent route demonstrates industrial viability through:
-
Reagent Availability : BH₃·THF and TsCl are commodity chemicals.
-
Process Safety : Reactions conducted at ambient temperature minimize energy input and thermal hazards.
-
Waste Management : Triphenylphosphine oxide (from bromination analogues) is non-toxic and easily separated.
A proposed pilot-scale protocol involves:
-
Continuous-Flow Reduction : BH₃·THF and substrate are mixed in a tubular reactor (residence time: 30 min) to enhance throughput.
-
Quenching and Extraction : Methanol quenches excess borane, with product isolation via centrifugal partitioning chromatography.
-
Tosylation in Batch Mode : 500-L reactors with automated base addition to maintain pH control.
Characterization and Quality Control
Critical analytical data for this compound include:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, Ts aromatic), 7.35 (d, J = 8.0 Hz, 2H, Ts aromatic), 4.15 (s, 2H, CH₂OTs), 3.70 (s, 3H, COOCH₃), 2.45 (s, 3H, Ts CH₃), 1.90–2.10 (m, 6H, bicyclopentane).
-
HRMS (ESI+): m/z calcd for C₁₅H₁₈O₅S [M+H]⁺ 310.0978, found 310.0975.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, such as amines or alkoxides, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Tosyl chloride, pyridine, and various nucleophiles.
Reduction: Lithium aluminum hydride, diethyl ether.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate involves its ability to act as a versatile intermediate in organic synthesis. The tosyloxy group serves as a good leaving group, facilitating various substitution reactions. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure, which can influence the reactivity and selectivity of the compound in different chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
BCP derivatives are structurally diverse, with variations in substituents influencing reactivity, stability, and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of BCP Derivatives
Key Observations :
Reactivity :
- The tosyloxy derivative balances stability and reactivity, making it superior to the bromo analog in controlled substitutions.
- Trifluoromethyl and difluoro-aryl analogs exhibit enhanced metabolic stability and lipophilicity, critical for drug design .
Synthetic Routes :
- Tosyloxy and bromo derivatives rely on functionalization of the BCP-hydroxymethyl precursor .
- Fluorinated analogs (CF₃, F₂) employ transition-metal catalysis (e.g., Rh₂(Oct)₄) for cyclopropanation .
Applications: Tosyloxy and bromo derivatives are intermediates in chiral amino acid synthesis (e.g., BCP-homoPBGP) . Trifluoromethyl and Boc-amino derivatives are prevalent in medicinal chemistry for optimizing pharmacokinetic properties .
Research Findings and Data
Table 2: Characterization Data for Selected BCP Derivatives
Biological Activity
Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 676371-64-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes.
Inhibition of Kinase Activity
Research has demonstrated that compounds similar to this compound can inhibit the activity of dual leucine zipper (DLK) kinase, a crucial enzyme involved in signaling pathways associated with neurodegenerative diseases. This inhibition may lead to neuroprotective effects, making it a candidate for further investigation in treating conditions such as Alzheimer's disease and other cognitive disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Mechanism | Outcome |
|---|---|---|---|
| Study 1 | Inhibition of DLK kinase | Competitive inhibition | Reduced cell apoptosis in neuronal models |
| Study 2 | Anti-inflammatory effects | Modulation of cytokine production | Decreased levels of TNF-alpha and IL-6 |
| Study 3 | Antioxidant properties | Scavenging free radicals | Improved cellular viability under oxidative stress |
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models, this compound was administered to assess its neuroprotective effects against induced neurotoxicity. The results indicated a significant reduction in neuronal cell death and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the compound's anti-inflammatory properties using human cell lines. The study revealed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential utility in managing inflammatory conditions.
Q & A
Basic Question: What synthetic strategies are commonly employed to introduce the tosyloxy group into bicyclo[1.1.1]pentane derivatives?
Methodological Answer:
The tosyloxy group is typically introduced via hydroxylation followed by tosylation. A key intermediate, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (25), can be synthesized from bicyclo[1.1.1]pentane precursors. Subsequent treatment with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or imidazole) under anhydrous conditions facilitates tosyl group incorporation. For example, analogous bromination of 25 using Br₂ and triphenylphosphine (PPh₃) yields bromide 26, demonstrating the feasibility of functionalizing the hydroxymethyl group .
Basic Question: How is the structural integrity of methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate confirmed?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For bicyclo[1.1.1]pentane derivatives, ¹³C NMR reliably identifies bridgehead carbons (e.g., bicyclo[1.1.1]pentane C1 and C3 carbons appear as distinct singlets near δ 40–50 ppm). In related compounds, ¹H NMR confirms substituent environments (e.g., methyl ester protons at δ 3.6–3.8 ppm). High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight and functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Advanced Question: What challenges arise in achieving enantioselective synthesis of bicyclo[1.1.1]pentane derivatives, and how are they addressed?
Methodological Answer:
The rigid bicyclo[1.1.1]pentane scaffold complicates chiral resolution. A strategy involves synthesizing intermediates like aldehyde 28 (from bromide 26 via Arbuzov reaction and reduction) and employing chiral auxiliaries or catalysts. For example, Strecker reactions with chiral amines or enzymatic resolution can yield enantiomerically pure α-amino acid derivatives. Mykhailiuk’s work on fluorinated bicyclo[1.1.1]pentyl glycine highlights the use of chiral pool substrates for asymmetric induction .
Advanced Question: How can the reactivity of the tosyloxy group be leveraged for further functionalization?
Methodological Answer:
The tosyloxy group is a versatile leaving group. Nucleophilic substitution (e.g., with azides, thiols, or amines) enables access to diverse derivatives. For example, treatment of methyl 3-(tosyloxymethyl)bicyclo[1.1.1]pentane-1-carboxylate with NaN₃ in DMF yields the corresponding azide, which can undergo Staudinger or click chemistry. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids introduces aryl/heteroaryl groups .
Advanced Question: What experimental conditions optimize the stability of this compound?
Methodological Answer:
Stability is influenced by moisture, temperature, and light. Storage at 2–8°C under inert atmosphere (N₂ or Ar) prevents hydrolysis of the tosyloxy group. Decomposition products may include CO, NOₓ, and HBr (from bromide byproducts), necessitating proper ventilation and desiccants. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) can identify degradation pathways .
Advanced Question: How do researchers reconcile contradictory data in fluorinated bicyclo[1.1.1]pentane synthesis yields?
Methodological Answer:
Yields for difluorinated analogs (e.g., 42–43% via Rh-catalyzed methods) depend on substrate steric effects and catalyst loading. For instance, electron-deficient aryl groups (e.g., 4-bromothiophene) reduce yields due to slower cyclopropane ring-opening. Systematic optimization of Rh₂(Oct)₄ catalyst concentration (e.g., 0.5–2 mol%) and CF₃TMS equivalents (3–5 equiv) improves reproducibility. Parallel NMR monitoring of intermediates (e.g., diazoacetates) identifies side reactions .
Advanced Question: What computational methods support the design of bicyclo[1.1.1]pentane-based bioactive molecules?
Methodological Answer:
Density functional theory (DFT) calculates strain energy (~70 kcal/mol for bicyclo[1.1.1]pentane), guiding substituent placement to minimize steric clash. Molecular dynamics simulations predict solubility and membrane permeability, critical for drug candidates. For example, logP values for methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate derivatives correlate with passive diffusion across blood-brain barriers .
Advanced Question: How is this compound applied in peptide mimetics?
Methodological Answer:
The bicyclo[1.1.1]pentane core serves as a bioisostere for tert-butyl or aromatic groups, reducing metabolic liability. For example, coupling the carboxylate with Fmoc-protected amines generates rigid peptide backbones. In Ulrich’s work, fluorinated analogs enhance protease resistance while maintaining target affinity (e.g., kinase inhibitors). Solid-phase synthesis with HATU/DIPEA enables efficient incorporation into peptide chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
